2-(3-Methylpyrrolidin-1-yl)pyridine-4-carboxylic acid
Overview
Description
Preparation Methods
The synthesis of 2-(3-Methylpyrrolidin-1-yl)pyridine-4-carboxylic acid involves several steps. One common method includes the reaction of 3-methylpyrrolidine with pyridine-4-carboxylic acid under specific conditions . Industrial production methods often involve bulk manufacturing and custom synthesis to ensure high purity and yield .
Chemical Reactions Analysis
2-(3-Methylpyrrolidin-1-yl)pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, where the pyridine ring is a reactive site.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(3-Methylpyrrolidin-1-yl)pyridine-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a ligand in biochemical assays and studies.
Medicine: Research into its potential therapeutic effects is ongoing.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(3-Methylpyrrolidin-1-yl)pyridine-4-carboxylic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
2-(3-Methylpyrrolidin-1-yl)pyridine-4-carboxylic acid can be compared with similar compounds such as:
2-Methylpyridine-4-carboxylic acid: Similar structure but lacks the pyrrolidine ring.
3-Methylpyrrolidine-4-carboxylic acid: Similar structure but lacks the pyridine ring.
The uniqueness of this compound lies in its combined pyridine and pyrrolidine rings, which confer specific chemical properties and reactivity .
Properties
IUPAC Name |
2-(3-methylpyrrolidin-1-yl)pyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-8-3-5-13(7-8)10-6-9(11(14)15)2-4-12-10/h2,4,6,8H,3,5,7H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRORMRIOTRAKRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C1)C2=NC=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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